![molecular formula C11H17N3O B2763481 N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide CAS No. 2224326-60-5](/img/structure/B2763481.png)
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide, also known as MPTP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MPTP is a synthetic compound that was first synthesized in the 1970s and has since been used in a variety of research studies.
Mécanisme D'action
The mechanism of action of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide involves its conversion into the neurotoxin MPP+ (1-methyl-4-phenylpyridinium ion) by the enzyme monoamine oxidase-B (MAO-B). MPP+ then selectively destroys dopaminergic neurons in the substantia nigra, leading to the symptoms of parkinsonism.
Biochemical and Physiological Effects
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to have a number of biochemical and physiological effects. In addition to its neurotoxic effects on dopaminergic neurons, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has also been shown to increase oxidative stress and inflammation in the brain. These effects may contribute to the development of Parkinson's disease and other neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is its ability to selectively destroy dopaminergic neurons in the substantia nigra, making it a valuable tool for studying Parkinson's disease. However, N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide also has a number of limitations, including its potential toxicity and the fact that it does not accurately replicate the pathology of Parkinson's disease in humans.
Orientations Futures
There are a number of future directions for research on N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide. One area of interest is the development of new treatments for Parkinson's disease that target the underlying mechanisms of the disease. Another area of interest is the use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for studying other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, there is ongoing research into the potential use of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide as a tool for developing new drugs and therapies for a variety of other diseases and conditions.
Méthodes De Synthèse
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 1,3,5-trimethylpyrazole with methyl iodide, followed by the reaction of the resulting compound with propargyl bromide. The final product is then purified through a process of recrystallization.
Applications De Recherche Scientifique
N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been extensively studied for its potential applications in scientific research. One of the most well-known applications of N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide is in the study of Parkinson's disease. N-Methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide has been shown to cause parkinsonism in humans and non-human primates, making it a valuable tool for studying the disease and developing new treatments.
Propriétés
IUPAC Name |
N-methyl-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-6-11(15)13(4)7-10-8(2)12-14(5)9(10)3/h6H,1,7H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLUISRNBPGGPFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CN(C)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Methyl-n-[(trimethyl-1h-pyrazol-4-yl)methyl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4-methylphenyl)-N-[3-(trifluoromethyl)phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B2763399.png)
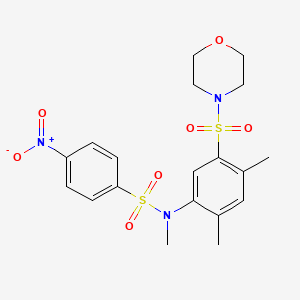
![3-isobutyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2763402.png)
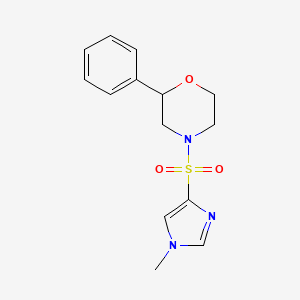


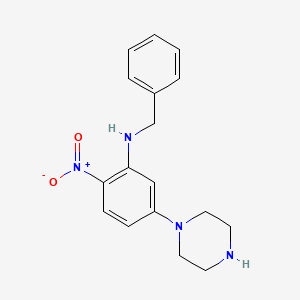
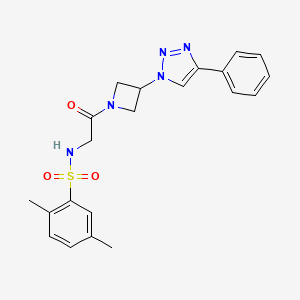
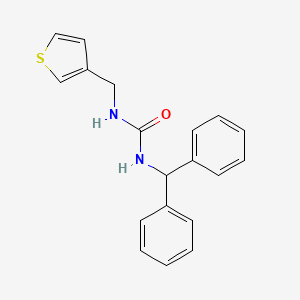
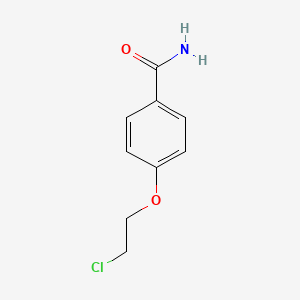

![(2Z)-2-[(3,4-dimethoxyphenyl)imino]-N-(2-furylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2763417.png)
